molecular formula C8H10BClO4 B1388832 (4-Chloro-2,6-dimethoxyphenyl)boronic acid CAS No. 1067228-90-3

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

Cat. No.: B1388832
CAS No.: 1067228-90-3
M. Wt: 216.43 g/mol
InChI Key: VNYKXENLVGSAOC-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and two methoxy groups. The molecular formula of this compound is C8H10BClO4, and it has a molecular weight of 216.43 g/mol .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the construction of complex organic molecules, including pharmaceuticals and polymers . The downstream effects include the synthesis of a wide range of organic compounds with diverse structures and properties .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-dimethoxyphenyl)boronic acid typically involves the reaction of 4-chloro-2,6-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and acidified to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound .

Properties

IUPAC Name

(4-chloro-2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKXENLVGSAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668227
Record name (4-Chloro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067228-90-3
Record name (4-Chloro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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